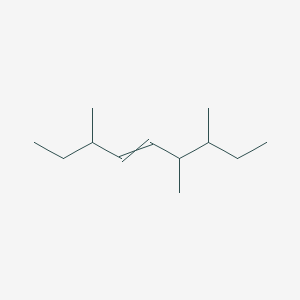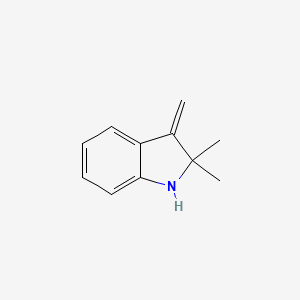
2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a fused ring system with a methylidene group at the 3-position and two methyl groups at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Mori–Ban–Hegedus indole synthesis is a notable method where the base used is changed from potassium carbonate to silver carbonate to prevent isomerization . This reaction can be performed at ambient temperature, making it efficient and practical.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product without significant by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions vary but often include more functionalized indole derivatives, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound and its derivatives are explored for potential therapeutic uses due to their interaction with various biological targets.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole exerts its effects involves interaction with molecular targets such as enzymes and receptors. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to inhibition or activation of specific enzymes, resulting in the desired therapeutic effects.
Comparación Con Compuestos Similares
2,3-Dimethylindole: Similar in structure but lacks the methylidene group at the 3-position.
2,2-Dimethylindene, 2,3-dihydro-: Another related compound with a different ring system.
Uniqueness: 2,2-Dimethyl-3-methylidene-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
66346-72-3 |
|---|---|
Fórmula molecular |
C11H13N |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-methylidene-1H-indole |
InChI |
InChI=1S/C11H13N/c1-8-9-6-4-5-7-10(9)12-11(8,2)3/h4-7,12H,1H2,2-3H3 |
Clave InChI |
JNFRSRWSMNQLOS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C)C2=CC=CC=C2N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


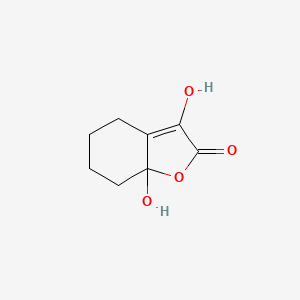
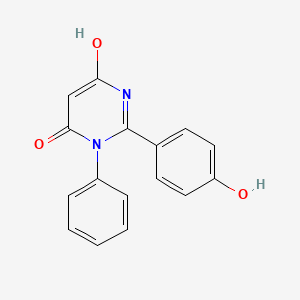
![1-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undec-8-en-9-yl)pyrrolidine](/img/structure/B14484467.png)
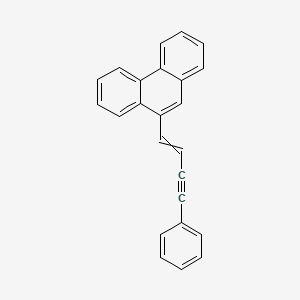
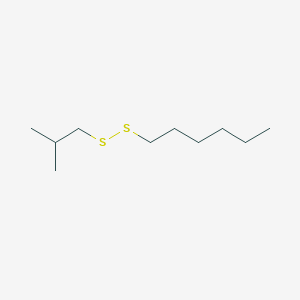
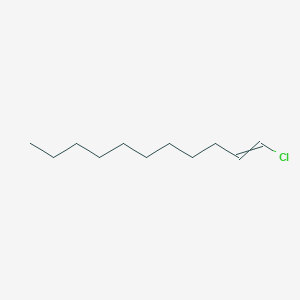
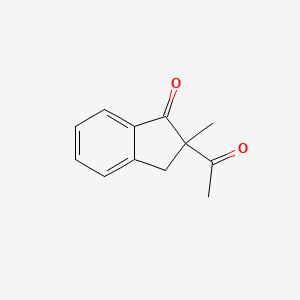
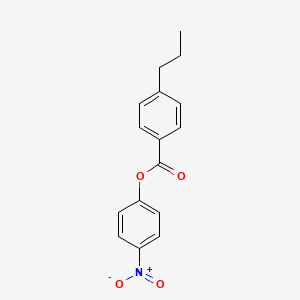
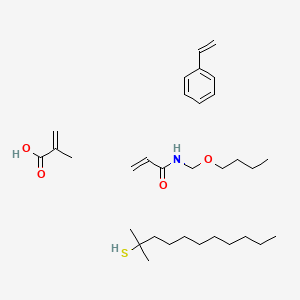
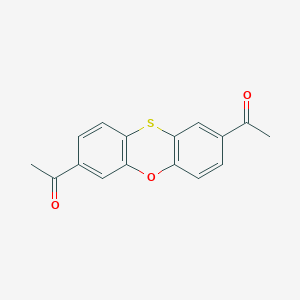
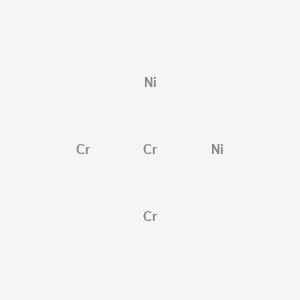
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)

